molecular formula C10H5F9 B1439492 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene CAS No. 1099597-90-6

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene

Cat. No.: B1439492
CAS No.: 1099597-90-6
M. Wt: 296.13 g/mol
InChI Key: IYPFSMLQVWRPFV-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their unique properties, including high electronegativity and stability, which make them valuable in various chemical applications. The compound’s molecular formula is C10H5F9, and it is often used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene typically involves the introduction of trifluoromethyl groups into a benzene ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups increase the compound’s lipophilicity and electron-withdrawing capacity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable tool in the design of new chemical entities with specific desired properties .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene can be compared to other trifluoromethylated compounds, such as:

The uniqueness of this compound lies in its multiple trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F9/c11-8(12,13)4-5-1-2-6(9(14,15)16)3-7(5)10(17,18)19/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPFSMLQVWRPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199216
Record name 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-90-6
Record name 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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